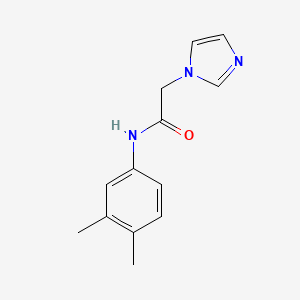

![molecular formula C23H26N6O3 B5567380 6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)

6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine” is also known as Palbociclib . It is an orally active and highly specific inhibitor against cyclin-dependent kinase 4 & 6 . It potently suppresses Cdk4/6-dependent cellular Rb phosphorylation .

Molecular Structure Analysis

The molecular structure of this compound is based on the information available in the databases. The molecular formula is C24H29N7O2 . The InChI string is also provided for further structural analysis .Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in 0.1 M HCl to the extent of 2 mg/mL . The compound is stable at room temperature .Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds : Research has led to the synthesis of novel heterocyclic compounds derived from complex chemical reactions involving similar molecular frameworks. These compounds have shown promising anti-inflammatory and analgesic properties. Notably, certain derivatives demonstrated significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, showing potential for therapeutic applications (Abu‐Hashem et al., 2020).

Antiproliferative Activity Against Cancer Cell Lines : Derivatives of closely related molecular structures have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Some compounds in this series displayed significant activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Eosinophil Infiltration Inhibitors : Studies have identified fused pyridazine derivatives, which include similar molecular motifs, as potent antihistaminic agents with an inhibitory effect on eosinophil chemotaxis. This discovery has implications for treating conditions like atopic dermatitis and allergic rhinitis, with one compound undergoing clinical trials (Gyoten et al., 2003).

Molecular Docking and Screening : Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings. The ligands demonstrated moderate to good binding energies on target proteins, exhibiting antimicrobial and antioxidant activity. This underlines the role of such compounds in developing new therapeutic agents (Flefel et al., 2018).

Analgesic and Anti-inflammatory Activity : Research into methyl 6‐substituted‐3(2H)‐pyridazinone‐2‐ylacetates, structurally similar to the query compound, has shown promising analgesic and anti-inflammatory effects without the gastric ulcerogenic effect common to nonsteroidal anti-inflammatory drugs. This points to their potential for safer pain and inflammation management (Şahina et al., 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(3,5-dimethoxyphenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O3/c1-16-4-5-20(24-15-16)25-21-6-7-22(27-26-21)28-8-10-29(11-9-28)23(30)17-12-18(31-2)14-19(13-17)32-3/h4-7,12-15H,8-11H2,1-3H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMWWOZIQOXZIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethoxyphenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

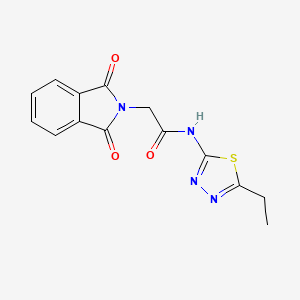

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)

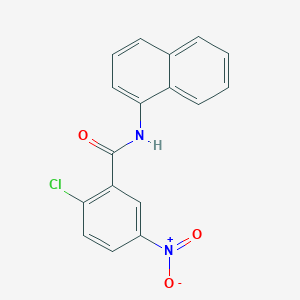

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![N,N,2-trimethyl-6-[4-(phenylacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5567350.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)

![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)

![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)